Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1086375-50-9
VCID: VC3174921
InChI: InChI=1S/C7H5N3O2/c11-7(12)5-2-4-10-6(9-5)1-3-8-10/h1-4H,(H,11,12)
SMILES: C1=CN2C(=CC=N2)N=C1C(=O)O
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol

Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

CAS No.: 1086375-50-9

Cat. No.: VC3174921

Molecular Formula: C7H5N3O2

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid - 1086375-50-9

Specification

CAS No. 1086375-50-9
Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
IUPAC Name pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C7H5N3O2/c11-7(12)5-2-4-10-6(9-5)1-3-8-10/h1-4H,(H,11,12)
Standard InChI Key SBDWLDBGGVPVAR-UHFFFAOYSA-N
SMILES C1=CN2C(=CC=N2)N=C1C(=O)O
Canonical SMILES C1=CN2C(=CC=N2)N=C1C(=O)O

Introduction

Chemical Properties and Structural Characteristics

Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is characterized by specific chemical properties that define its reactivity and applications. Based on the available data, this compound presents the following fundamental characteristics:

Basic Properties

The compound is defined by the following key parameters:

PropertyValue
Molecular FormulaC₇H₅N₃O₂
Molecular Weight163.14 g/mol
CAS Number1086375-50-9
AppearanceCrystalline solid
Purity (Commercial)≥97%

The molecular structure consists of a fused bicyclic ring system with a pyrazole ring connected to a pyrimidine ring, featuring a carboxylic acid substituent at position 5 . This arrangement creates a planar structure that influences its ability to interact with various biological targets.

Structural Features

The compound contains three nitrogen atoms—two in the pyrimidine ring and one in the pyrazole ring—creating an electron-rich system that can participate in hydrogen bonding and other non-covalent interactions. The carboxylic acid group at position 5 introduces acidic properties and further enhances the compound's ability to form hydrogen bonds with potential target proteins .

Synthesis and Preparation Methods

Analogous Synthetic Pathways

A potential synthetic pathway for pyrazolo[1,5-a]pyrimidine-5-carboxylic acid might involve:

  • Formation of the pyrazolo[1,5-a]pyrimidine core structure

  • Introduction of appropriate functional groups at position 5

  • Oxidation of the substituent to form the carboxylic acid

Alternative Synthetic Strategy

Another synthetic approach that could be adapted for pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is based on the method described for 5-Chloropyrazolo[1,5-a]pyrimidine, which involves the chlorination of 4H,5H-Pyrazolo[1,5-a]pyrimidine-5-one using phosphoryl chloride . This intermediate could potentially be converted to the carboxylic acid through subsequent transformations.

Biological Activity and Applications

Structure-Activity Relationships

The structural features of pyrazolo[1,5-a]pyrimidines have been shown to significantly influence their biological activity. For instance, research on acyclic and macrocyclic pyrazolo[1,5-a]pyrimidines has demonstrated that small modifications to this scaffold can have substantial effects on selectivity for various kinase targets .

In particular, studies have shown that the positioning of carboxylic acid groups on the pyrazolo[1,5-a]pyrimidine scaffold can be crucial for potent binding to certain kinases. For CK2 inhibitors, both the carboxylic acid and substitution on specific amine positions were essential for potent binding .

Position of ModificationEffect on Activity
Carboxylic acid groupEssential for potent binding to certain kinases
Pyrimidine ring substitutionsInfluences selectivity profile
Pyrazole ring modificationsCan alter binding affinity and target specificity

Research Findings

Research has demonstrated that compounds with the pyrazolo[1,5-a]pyrimidine scaffold can be optimized to achieve high selectivity for specific kinase targets. Through careful structural modifications, these compounds have been developed from broader-spectrum kinase inhibitors (targeting PIM1, RET, JAK1, or ALK2/3) to highly selective CK2 inhibitors .

Differential scanning fluorimetry (DSF) studies have identified several pyrazolo[1,5-a]pyrimidines as potent CK2 inhibitors in vitro, with some compounds showing activity comparable to established inhibitors like silmitasertib .

SpecificationDetail
PurityMinimum 97%
Available QuantitiesAvailable in 10 gram packages
Product FamilyHeterocyclic Building Blocks
Target UsersProfessional manufacturing, research laboratories, industrial usage

Commercial suppliers provide this compound primarily for research purposes, with specific terms and conditions limiting its use to professional and industrial applications rather than medical or consumer use .

Research Applications

As a heterocyclic building block, pyrazolo[1,5-a]pyrimidine-5-carboxylic acid serves as an important starting material or intermediate in medicinal chemistry and drug discovery. Its carboxylic acid functionality provides a versatile handle for further chemical modifications, including:

  • Formation of amide derivatives through coupling reactions

  • Esterification to produce more lipophilic compounds

  • Reduction to alcohols or aldehydes

  • Conversion to other functional groups

These transformations enable the development of diverse chemical libraries based on the pyrazolo[1,5-a]pyrimidine scaffold for biological screening and structure-activity relationship studies.

Comparative Analysis with Related Compounds

Structural Homologs

Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid shares structural similarities with several related compounds, including:

CompoundStructural DifferencesMolecular Formula
Pyrazolo[1,5-a]pyridine-5-carboxylic acidContains a pyridine ring instead of pyrimidineC₈H₆N₂O₂
5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acidHas methyl groups at positions 5 and 7; carboxylic acid at position 3C₉H₉N₃O₂

These structural variations result in different chemical properties and potentially distinct biological activities, despite the shared core scaffold .

Functional Implications

The positioning of the carboxylic acid group at different locations on the pyrazolo[1,5-a]pyrimidine scaffold has been shown to significantly impact the biological activity and selectivity profile of these compounds. For instance, 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been synthesized and studied for its potential biological applications .

Future Research Directions

Research Challenges

Despite the promising potential of pyrazolo[1,5-a]pyrimidine-5-carboxylic acid and related compounds, several challenges remain:

  • Improving cellular permeability of carboxylic acid-containing compounds

  • Enhancing selectivity for specific biological targets

  • Developing more efficient synthetic routes

  • Addressing potential metabolic liabilities

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